REACTION_CXSMILES
|
[F:1][C:2]1[C:7]([F:8])=[CH:6][N:5]=[C:4]([NH:9]C(=O)C(C)(C)C)[CH:3]=1.[OH-].[Na+]>Cl>[F:1][C:2]1[C:7]([F:8])=[CH:6][N:5]=[C:4]([NH2:9])[CH:3]=1 |f:1.2|
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Name
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N-(4,5-difluoropyridin-2-yl)-2,2-dimethylpropanamide
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Quantity
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0.38 g
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Type
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reactant
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Smiles
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FC1=CC(=NC=C1F)NC(C(C)(C)C)=O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
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Smiles
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Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Name
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ice
|
Quantity
|
20 mL
|
Type
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solvent
|
Smiles
|
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
The reaction mixture was extracted with ethyl acetate (2×50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried over sodium sulphate
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Type
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CONCENTRATION
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Details
|
concentrated under vacuum
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Name
|
|
Type
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product
|
Smiles
|
FC1=CC(=NC=C1F)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |